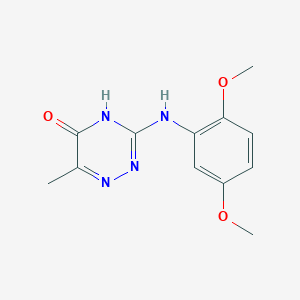

3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((2,5-dimethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one” is a complex organic molecule. It contains a 1,2,4-triazin-5(4H)-one ring, which is a type of heterocyclic compound. This ring is substituted with an amino group that is further substituted with a 2,5-dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazin-5(4H)-one ring and the 2,5-dimethoxyphenyl group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amino group and the 1,2,4-triazin-5(4H)-one ring could potentially participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Condensing Agent in Synthesis 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a relative of the chemical , serves as an efficient condensing agent facilitating the formation of amides and esters. Its utility in the synthesis process is underscored by the ease of removal of co-products, offering a practical approach to compound formation under atmospheric conditions without solvent drying requirements (Kunishima et al., 1999).

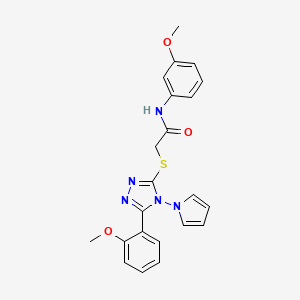

Antimicrobial Activity Research into 1,2,4-triazole derivatives, which share a core structural motif with the compound of interest, has unveiled compounds demonstrating significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents with efficacy against various microorganisms (Bektaş et al., 2010).

Supramolecular Self-Assembly Studies on aminopyrimidine and amino-s-triazines derivatives, closely related to the chemical structure , have illuminated their capacity for supramolecular self-assembly. These properties are vital for developing advanced materials and nanotechnology applications, where the precise control of molecular assembly is crucial (Sundaramoorthy et al., 2014).

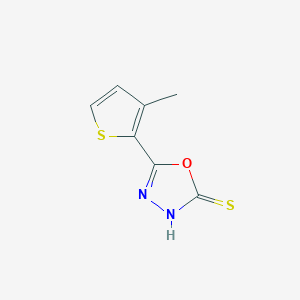

Synthesis of 2-Oxazolines The transformation of carboxylic acids into 2-oxazolines using 2-chloro-4,6-dimethoxy-1,3,5-triazine highlights the role of triazine derivatives in synthetic organic chemistry. This reaction pathway, enabling the production of 2-oxazolines at room temperature, exemplifies the versatility of triazine-based compounds in facilitating organic synthesis (Bandgar & Pandit, 2003).

Anti-Proliferative Activities Research into N-Mannich bases of 1,3,4-oxadiazole derivatives, which share structural similarities with the compound under discussion, has shown these compounds possess anti-proliferative activities against various cancer cell lines. This finding underscores the potential of triazine derivatives in the development of new anticancer therapies (Al-Wahaibi et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(2,5-dimethoxyanilino)-6-methyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-7-11(17)14-12(16-15-7)13-9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUYBWDHTSEWHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)

![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)

![7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2998303.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2998305.png)

![3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B2998306.png)

![5-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2998308.png)

![2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2998314.png)